molecular formula C18H17N3O2 B12879352 3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide CAS No. 651781-02-1

3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide

Cat. No.: B12879352
CAS No.: 651781-02-1
M. Wt: 307.3 g/mol
InChI Key: CPLSCVQIMDIICQ-UHFFFAOYSA-N
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Description

3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of nitrile oxides to unsaturated compounds to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored .

Industrial Production Methods

Industrial production of isoxazole derivatives, including 3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide, often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and cost-effective methods is increasingly being prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anti-inflammatory, anticancer, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to exhibit anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

What sets 3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide apart is its unique combination of functional groups, which confer specific biological activities and therapeutic potential. Its cyclopropyl and methylbenzamide moieties contribute to its distinct pharmacological profile .

Properties

CAS No.

651781-02-1

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3-(3-amino-1,2-benzoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide

InChI

InChI=1S/C18H17N3O2/c1-10-2-3-12(18(22)20-13-5-6-13)8-15(10)11-4-7-14-16(9-11)23-21-17(14)19/h2-4,7-9,13H,5-6H2,1H3,(H2,19,21)(H,20,22)

InChI Key

CPLSCVQIMDIICQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)C(=NO4)N

Origin of Product

United States

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